molecular formula C26H28N6O3 B3000081 5-(2-methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105217-17-1

5-(2-methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B3000081
CAS RN: 1105217-17-1
M. Wt: 472.549
InChI Key: KXRJAJVQFUFJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C26H28N6O3 and its molecular weight is 472.549. The purity is usually 95%.
BenchChem offers high-quality 5-(2-methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis approaches for related pyrazolo[1,5-α]pyridines, involving procedures like reductive amination, amide hydrolysis, and N-alkylation, have been detailed, emphasizing their structural confirmation through NMR and ESI MS techniques (Li Guca, 2014).
  • Research on 7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines has contributed to understanding their synthesis and crystal structures, providing insight into the molecular conformations of related compounds (Zh. Koshetova et al., 2022).

Biological Activity and Applications

  • Pyrazolo[1,5-a]pyridine derivatives have shown significant interaction with dopamine receptors, suggesting potential applications in neurological research. Studies have evaluated their affinity for D4, D2, and D3 dopamine receptors, proposing them as potential ligands (Li Gu-ca, 2014).
  • The exploration of pyrazolo[4,3-c]pyridine derivatives in pharmacological contexts, such as G protein-biased dopaminergics, demonstrates their potential as therapeutic agents, particularly in neurological disorders (D. Möller et al., 2017).
  • Investigations into the psychotropic properties of related compounds, focusing on their impact on behavioral responses and interactions with neurotropic substances, provide insights into their potential use in neuropsychiatric research (S. Shtrygol et al., 2016).
  • The synthesis and biological evaluation of thiazolidinone derivatives, which include pyrazolo[4,3-c]pyridine structures, for their antimicrobial properties extend the possible applications of these compounds in microbial resistance studies (Divyesh Patel et al., 2012).

properties

IUPAC Name

5-(2-methoxyethyl)-2-phenyl-7-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O3/c1-35-16-15-30-18-22(24-23(19-30)26(34)32(28-24)21-8-3-2-4-9-21)25(33)31-13-11-29(12-14-31)17-20-7-5-6-10-27-20/h2-10,18-19H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRJAJVQFUFJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.